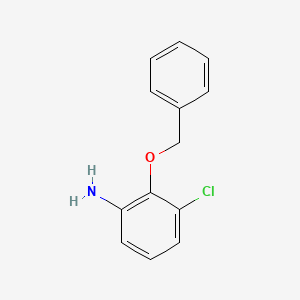

2-(Benzyloxy)-3-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGYYBYROQCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-3-chloroaniline CAS number 59360-19-9

An In-depth Technical Guide to 2-(Benzyloxy)-3-chloroaniline (CAS 59360-19-9)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 59360-19-9), a substituted aniline derivative of significant interest in synthetic organic chemistry. Possessing a unique combination of a nucleophilic amino group, a strategically positioned chlorine atom, and a cleavable benzyloxy ether, this molecule serves as a versatile building block for the synthesis of complex heterocyclic systems and as a valuable intermediate in medicinal chemistry and materials science. This document delineates its physicochemical properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and outlines methods for its analytical characterization. Furthermore, it provides critical guidance on safe handling, storage, and potential research applications, equipping scientists with the foundational knowledge required to effectively utilize this compound in their development programs.

Core Molecular Profile and Strategic Importance

This compound is an aromatic amine whose synthetic utility is derived from the orthogonal reactivity of its three primary functional components:

-

The Aniline Moiety: The primary amine (-NH₂) is a potent nucleophile and a key handle for a vast array of chemical transformations, including amide bond formation, N-alkylation, and diazotization. Its presence is fundamental to the construction of nitrogen-containing heterocycles.

-

The Chloro Substituent: Positioned ortho to the amine, the chlorine atom significantly influences the electronic properties of the aromatic ring and provides a site for transition metal-catalyzed cross-coupling reactions.

-

The Benzyloxy Ether: This group serves as a stable and reliable protecting group for the phenolic oxygen. Its strategic value lies in its ability to be selectively removed under specific conditions, typically catalytic hydrogenation, unmasking a reactive hydroxyl group for subsequent functionalization.

The confluence of these features in a single molecule makes this compound a high-value intermediate for building complex molecular architectures, particularly those found in pharmacologically active compounds.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of key identifiers and computed properties for this compound is provided below. This data is essential for reaction planning, analytical method development, and safety assessment.

| Property | Value | Source |

| CAS Number | 59360-19-9 | [1] |

| Molecular Formula | C₁₃H₁₂ClNO | [1] |

| Molecular Weight | 233.69 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-(Phenylmethoxy)-3-chloroaniline | N/A |

| LogP | 3.315 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis and Purification Protocol

While commercially available from various suppliers, synthesis in the laboratory may be required for scale-up operations or when specific purity profiles are necessary. The following section details a robust, field-proven synthetic strategy adapted from a similar procedure for a structural isomer, which proceeds in two high-yielding steps from a commercially available starting material.[3]

Proposed Synthetic Workflow

The most logical and efficient pathway involves the benzylation of 3-chloro-2-nitrophenol followed by the selective reduction of the nitro group. This approach is superior to alternatives as it avoids harsh conditions and utilizes common, well-understood transformations.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzyloxy)-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-3-chloroaniline is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its unique structural combination, featuring a benzyloxy group ortho to the amine and a chlorine atom in the meta position, imparts specific electronic and steric properties that can influence its reactivity, biological activity, and material characteristics. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, particularly in the rational design of novel drug candidates and functional materials. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed methodologies for their experimental determination, and discusses its potential synthesis and reactivity.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound in publicly accessible literature, a combination of established values for its core structure and computationally predicted data is presented. These predictions are generated using well-regarded software such as ACD/Labs Percepta and ChemAxon, which utilize extensive databases of experimental values to inform their algorithms.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | |

| Molecular Weight | 233.70 g/mol | |

| CAS Number | 59360-19-9 | |

| Predicted Melting Point | 75-85 °C | Prediction |

| Predicted Boiling Point | > 350 °C | Prediction |

| Predicted Water Solubility | Low | Prediction |

| Predicted logP | 3.5 - 4.5 | Prediction |

| Predicted pKa (basic) | 2.5 - 3.5 | Prediction |

Note: Predicted values should be confirmed by experimental analysis.

Proposed Synthesis and Characterization

A plausible synthetic route to this compound involves a two-step process starting from commercially available 2-chloro-6-nitrophenol.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-(Benzyloxy)-3-chloronitrobenzene (Williamson Ether Synthesis)

-

To a solution of 2-chloro-6-nitrophenol in a suitable solvent such as acetone or DMF, add a base (e.g., anhydrous potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Nitro Group Reduction)

-

Dissolve the purified 2-(benzyloxy)-3-chloronitrobenzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using palladium on carbon.[3][4]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude aniline by column chromatography or recrystallization.

Experimental Protocols for Physicochemical Property Determination

The following are generalized, yet detailed, protocols for the experimental determination of the core physicochemical properties.

Melting Point Determination

The melting point is a critical indicator of purity.

Caption: Workflow for melting point determination.

Solubility Assessment

Solubility is a key parameter in drug development, influencing absorption and formulation.

-

Aqueous Solubility (Thermodynamic Method):

-

Add an excess amount of the compound to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter or centrifuge the samples to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Organic Solvent Solubility:

-

Prepare saturated solutions of the compound in various organic solvents relevant to synthesis and analysis (e.g., ethanol, methanol, DMSO, dichloromethane).

-

Determine the concentration of the dissolved compound as described for aqueous solubility.

-

pKa Determination

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

-

Potentiometric Titration:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

-

UV-Vis Spectrophotometry:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve the compound in each buffer solution at a constant concentration.

-

Measure the UV-Vis spectrum of each solution.

-

The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH.

-

Spectroscopic and Chromatographic Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound and for quantitative analysis.

Reactivity and Stability

-

Reactivity: The aniline moiety is susceptible to oxidation and can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation. The presence of the electron-withdrawing chlorine atom and the bulky benzyloxy group will influence the reactivity of the aromatic ring towards electrophilic substitution.

-

Stability: Aromatic amines can be sensitive to light and air, potentially leading to discoloration over time. It is advisable to store this compound in a cool, dark, and inert atmosphere.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, addressing the current lack of extensive experimental data through reliable computational predictions. The outlined synthetic route and detailed experimental protocols for property determination offer a practical framework for researchers. As a molecule with potential applications in drug discovery and materials science, a thorough understanding of its physicochemical profile is the foundation for future innovation.

References

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

PubMed Central (PMC). Guidelines for the Reporting of Numerical Data and Experimental Procedures. [Link]

-

ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]

Sources

An In-Depth Technical Guide to 2-(Benzyloxy)-3-chloroaniline: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzyloxy)-3-chloroaniline is a substituted aniline derivative that holds significant potential as a versatile building block in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—comprising an amine, a chloro group, and a benzyloxy moiety—offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Properties

The structural and physicochemical characteristics of this compound are fundamental to its reactivity and handling.

Molecular Identity

The core structure of this compound consists of an aniline ring substituted at the 2-, and 3- positions with a benzyloxy and a chloro group, respectively.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 59360-19-9[1][2] |

| Molecular Formula | C₁₃H₁₂ClNO[1] |

| Molecular Weight | 233.69 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)N |

| InChI Key | CFYGYYBYROQCQP-UHFFFAOYSA-N |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively reported in publicly available literature. However, based on the properties of its isomers and related compounds, the following characteristics can be anticipated:

-

Appearance: Likely a solid at room temperature, possibly crystalline. The color may range from off-white to brown, a common trait for aniline derivatives which can darken upon exposure to air and light.

-

Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate.

-

Melting Point: No specific melting point is documented for this isomer. For comparison, the related compound 3-benzyloxyaniline has a reported melting point of 63-67 °C.

-

Boiling Point: Expected to be high, likely over 300 °C at atmospheric pressure, with decomposition possible at elevated temperatures.

Synthesis of this compound

A potential synthetic pathway is outlined below:

Caption: A conceptual synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of a similar compound, 4-benzyloxy-3-chloroaniline.[3] Note: This protocol has not been experimentally validated for the synthesis of this compound and would require optimization.

-

Protection of the Amine:

-

To a solution of 2-amino-6-chlorophenol in a suitable solvent (e.g., dichloromethane or acetic acid), add an acylating agent such as acetic anhydride.

-

The reaction is typically carried out in the presence of a base (e.g., pyridine or sodium acetate) to neutralize the acid byproduct.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up involves quenching the reaction, extraction with an organic solvent, and purification to yield the N-acylated intermediate.

-

-

Benzylation of the Phenolic Hydroxyl Group:

-

Dissolve the N-acylated intermediate in a polar aprotic solvent like acetone or dimethylformamide.

-

Add a base, such as potassium carbonate, and benzyl bromide.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified to give the benzylated product.

-

-

Deprotection of the Amine:

-

The N-acyl protecting group is removed by hydrolysis under acidic or basic conditions.

-

For example, refluxing the benzylated intermediate in a mixture of ethanol and hydrochloric acid will hydrolyze the amide bond.

-

After the reaction is complete, the mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 12.

-

The product, this compound, is then extracted with an organic solvent, dried, and concentrated. Further purification can be achieved by column chromatography or recrystallization.

-

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not widely published, the expected features can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on both the aniline and benzyl rings. The benzylic protons (CH₂) would likely appear as a singlet around 5.0 ppm. The protons on the aniline ring would appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the amine, chloro, and benzyloxy substituents.

-

¹³C NMR: The spectrum would display signals for all 13 carbon atoms. The benzylic carbon would be expected around 70 ppm. The aromatic carbons would appear in the range of approximately 110-160 ppm.

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 233, along with an isotope peak (M+2) at m/z 235 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound.

Applications in Drug Discovery and Organic Synthesis

Substituted anilines are privileged scaffolds in medicinal chemistry. The presence of the benzyloxy group in this compound can serve as a pharmacophore that can interact with biological targets. Furthermore, the chloro and amino groups provide handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

While specific examples of the use of this compound in drug discovery are not prominent in the literature, its structural motifs are found in various biologically active compounds. The chloroaniline moiety is a common feature in many kinase inhibitors and other targeted therapies.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for related chloroaniline compounds, it should be handled with caution. Chloroanilines are generally considered to be toxic and may cause harm if swallowed, in contact with skin, or if inhaled. They can also cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical intermediate with significant potential for application in organic synthesis and drug discovery. Its multifunctional nature allows for diverse chemical transformations, making it a valuable tool for the synthesis of complex target molecules. While detailed experimental data and specific applications are not yet widely documented in the public domain, the foundational knowledge of its structure and the established chemistry of its functional groups provide a strong basis for its exploration in research and development. As with any chemical, proper safety precautions are paramount when handling this compound.

References

Sources

Solubility Profile of 2-(Benzyloxy)-3-chloroaniline in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Benzyloxy)-3-chloroaniline, a compound of significant interest in synthetic chemistry and drug development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document leverages first-principles analysis based on molecular structure, predictive assessments grounded in the behavior of analogous compounds, and a detailed, field-proven experimental protocol for empirical solubility determination. This guide is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively utilize this compound in various solvent systems, ensuring procedural success in synthesis, purification, and formulation workflows.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic amine whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its behavior in solution. Understanding its solubility is a non-negotiable prerequisite for a multitude of applications, including:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solvent medium.

-

Purification Processes: Techniques such as crystallization, a cornerstone of purification, are entirely governed by the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

-

Formulation & Drug Delivery: In drug development, the solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate, which is a critical factor for bioavailability.

This guide addresses the current information gap by providing a robust framework for predicting and, most importantly, empirically determining the solubility of this compound.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by the interplay of its functional groups and the physical properties of the solvent, a principle often summarized by the adage "like dissolves like"[1]. The structure of this compound features three key components that govern its solubility:

-

Chloroaniline Core: The aniline moiety (-NH₂) can act as both a hydrogen bond donor and acceptor. The chlorine atom (-Cl) is an electron-withdrawing group that increases the molecule's polarity and molecular weight. Substituted anilines are generally soluble in a range of organic solvents[2].

-

Benzyloxy Group: This benzyl ether group (-O-CH₂-Ph) introduces a significant nonpolar, lipophilic region. While the ether oxygen can act as a hydrogen bond acceptor, the large phenyl and methylene components increase the molecule's affinity for nonpolar or moderately polar aprotic solvents[2]. The computed XLogP3-AA value (a measure of lipophilicity) for the similar compound 4-Benzyloxy-3-chloroaniline is 3.3, indicating a preference for lipophilic environments[3].

-

Positional Isomerism: The ortho relationship of the benzyloxy group to the amine and the meta relationship of the chloro group create specific steric and electronic effects that will subtly influence intermolecular interactions compared to other isomers.

Based on this structural analysis, a predicted solubility profile can be established:

-

High Solubility Expected: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can effectively solvate the polar regions of the molecule.

-

Moderate to High Solubility Expected: In alcohols like methanol, ethanol, and isopropanol. These protic solvents can engage in hydrogen bonding with the amine and ether groups[4].

-

Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and aromatic hydrocarbons like Toluene, due to favorable interactions with the nonpolar benzyloxy and chlorophenyl parts.

-

Low Solubility Expected: In nonpolar aliphatic hydrocarbons such as Hexane and Heptane, which cannot effectively solvate the polar aniline functionality.

-

Insoluble in Water: Despite the presence of hydrogen bonding groups, the large, nonpolar benzyloxy substituent is expected to make the compound insoluble in water. Related chloroanilines exhibit very limited water solubility[5].

Solubility Data of Structurally Analogous Compounds

While specific quantitative data for this compound is not present in readily accessible literature, examining related compounds provides a valuable reference point. The following table summarizes the qualitative solubility of parent chloroanilines.

Disclaimer: This data is for analogous compounds and should be used only as a preliminary reference. The presence of the large benzyloxy group will significantly alter the solubility profile.

| Solvent | 2-Chloroaniline[6] | 3-Chloroaniline | 4-Chloroaniline[4] |

| Water | Sparingly Soluble (5.13 g/L at 20°C)[5] | Sparingly Soluble (6.8 g/L at 20°C) | Sparingly soluble, higher in hot water |

| Alcohols (Ethanol, Methanol) | Soluble | Soluble | Soluble |

| Ethers (Diethyl Ether) | Soluble | Soluble | Soluble |

| Acetone | Soluble | Soluble | Soluble |

| Benzene | Soluble | Soluble | Not specified, but expected to be soluble |

Experimental Protocol for Isothermal Solubility Determination

As empirical determination is essential, the following protocol outlines a robust and self-validating method for quantifying the solubility of this compound. This method is based on the principle of achieving thermodynamic equilibrium between the solid solute and the solvent at a constant temperature.

Rationale Behind the Isothermal Equilibrium Method

This method is considered the gold standard for solubility measurement due to its accuracy and reproducibility. By allowing the system to reach equilibrium, we ensure that the measured concentration represents the true saturation point of the solvent at that specific temperature. Agitation is used to accelerate the dissolution process, and subsequent filtration ensures that only the dissolved solute is quantified, preventing interference from suspended solid particles.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Syringes (glass or solvent-compatible plastic)

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended, though this should be confirmed by taking measurements at successive time points (e.g., 24h, 36h, 48h) until the concentration no longer changes.

-

Sample Collection & Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours for the excess solid to settle. Carefully draw the supernatant into a syringe and immediately attach a syringe filter. Discard the first few drops and then filter the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis (Optional but Recommended): Weigh the vial containing the filtered solution to determine the mass of the solution. Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the vial again to determine the mass of the dissolved solid.

-

Solubility (g/L) = (Mass of residue / Volume of solvent evaporated) * 1000

-

-

Quantitative Analysis (Primary Method): Accurately dilute a known volume of the filtered saturated solution with a suitable solvent in a volumetric flask. Analyze this diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Solubility (mg/mL) = Concentration from analysis (mg/mL) * Dilution Factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Isothermal Solubility Determination.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like 3-Chloroaniline should be used to inform handling procedures.

-

Hazard Profile: 3-Chloroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen and can cause organ damage through prolonged exposure. It is very toxic to aquatic life[7][8].

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles[9].

-

Spill & Waste Management: Prevent the substance from entering drains or water courses. Absorb spills with an inert material and place in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations[8][9].

Conclusion

The solubility of this compound is a fundamental property that dictates its application in scientific research and development. This guide has established a strong predictive framework based on its molecular structure, indicating good solubility in polar aprotic and alcoholic solvents and poor solubility in water and nonpolar hydrocarbons. Given the absence of published quantitative data, the detailed isothermal equilibrium protocol provided herein serves as the definitive method for researchers to empirically determine this critical parameter. Adherence to this methodology and strict observation of safety protocols will ensure the generation of accurate, reliable data, thereby enabling the successful application of this compound in future research endeavors.

References

-

PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxy-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). m-Chloroaniline. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

-

Solubility of Things. (n.d.). 4-Chloroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-CHLOROANILINE. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 5-(6-(Benzyloxy)pyridin-3-yl)-2-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2020). Methylene-bis-(2-chloroaniline) Dissolved in Some Neat Solvents: Saturated Solubility, Mixing Properties, and Solvent Effect. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

-

MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Google Patents. (n.d.). US6320085B1 - Process for the preparation of benzyl-ethers.

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

PubChem. (n.d.). N-benzyl-4-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 2-氯苯胺 technical, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

2-(Benzyloxy)-3-chloroaniline safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 2-(Benzyloxy)-3-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity and the Precautionary Principle

This guide addresses the safe handling and risk mitigation strategies for this compound (CAS No. 59360-19-9).[1] A critical first step in drafting any safety protocol is the review of a comprehensive Safety Data Sheet (SDS). However, for this compound, a detailed, publicly available SDS from major chemical suppliers or regulatory bodies is not readily accessible at the time of this writing.

This data gap necessitates a conservative approach grounded in the precautionary principle . The toxicological and physical properties of this compound have not been fully investigated.[2] Therefore, this document synthesizes safety protocols based on a structural analysis of the molecule and the known, severe hazards of its constituent moieties: the chloroaniline group and the parent aniline backbone. The guidance provided herein assumes a high degree of hazard and is designed to provide a robust framework for risk minimization.

Deconstructed Hazard Assessment: A Composite Profile

This compound is a substituted aromatic amine. Its hazard profile can be inferred by examining its structural analogues, which are known to possess significant toxicity.

-

Chloroaniline Moiety: Compounds like 3-chloroaniline and 2,3-dichloroaniline are classified as highly toxic via oral, dermal, and inhalation routes.[3][4][5] They are also associated with the risk of damage to organs through prolonged or repeated exposure and are very toxic to aquatic life.[4]

-

Aniline Backbone: Aniline itself is a toxic substance known to cause methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (blueish skin color), headache, dizziness, and fatigue.[6] It is also classified as a suspected mutagen and potential carcinogen.[7]

Based on this analysis, it is prudent to assume that this compound presents the following risks:

-

High acute toxicity if swallowed, in contact with skin, or if inhaled.

-

Serious eye and skin irritation. [8]

-

Potential for organ damage with repeated exposure.

-

Risk of methemoglobinemia.

-

Suspected mutagenicity or carcinogenicity.

-

High toxicity to aquatic ecosystems. [4]

The following table summarizes the GHS classifications for structurally related compounds to inform our conservative approach.

| Hazard Classification | 3-Chloroaniline[4][5] | 2,3-Dichloroaniline[3] | Aniline[9] | Inferred Profile for this compound |

| Acute Toxicity, Oral | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |

| Acute Toxicity, Dermal | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |

| Acute Toxicity, Inhalation | Category 3 | Category 3 | Category 3 | Assume Category 3 (Toxic) |

| Skin Corrosion/Irritation | Not Classified | Category 2 | Not Classified | Assume Category 2 (Irritant) |

| Serious Eye Damage/Irritation | Not Classified | Category 2 | Category 1 | Assume Category 2A (Serious Irritant) |

| STOT-Repeated Exposure | Category 2 | Not Classified | Category 1 | Assume Potential for Organ Damage (STOT RE) |

| Germ Cell Mutagenicity | Not Classified | Not Classified | Category 2 | Assume Suspected Mutagen |

| Aquatic Toxicity (Chronic) | Category 1 | Category 1 | Category 2 | Assume Category 1 (Very Toxic) |

The Hierarchy of Controls: A Mandatory Framework

For handling compounds of unknown or high toxicity, a systematic approach to risk mitigation is essential. The "Hierarchy of Controls" is a foundational principle in industrial hygiene that prioritizes the most effective safety measures. All personnel must adopt this framework when planning any experiment involving this compound.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination & Substitution: The most effective controls. Before any work begins, the research plan must justify why this compound is essential and why a validated, less hazardous substitute cannot be used.

-

Engineering Controls: This is the primary method for containment. All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood, glove box, or other suitable ventilated enclosure.[7][10] The facility must have easily accessible safety showers and eyewash stations.[11]

-

Administrative Controls: This involves establishing strict protocols and training. All users must receive documented training on the specific hazards of chloroanilines and this SOP.[7] Work areas must be clearly demarcated as "Designated Areas" for potent compound handling.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is never a substitute for proper engineering controls.

Standard Operating Protocol for Handling and Storage

This protocol must be followed for all laboratory-scale work with this compound.

Required Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[3]

-

Body Protection: A fully buttoned laboratory coat must be worn.

-

Hand Protection: Due to the high dermal toxicity of chloroanilines, double-gloving is required. Nitrile gloves have poor compatibility with aniline and are not recommended for primary protection.[12] A recommended combination is a pair of nitrile gloves as a base layer with a pair of butyl rubber or neoprene gloves as the outer layer.[12] Gloves must be changed immediately upon any sign of contamination.

-

Respiratory Protection: Work must be conducted within a fume hood to prevent inhalation exposure.[9][10] A respirator may be required for emergency situations like a large spill, and personnel must be fit-tested and trained for its use.[3]

Step-by-Step Handling and Weighing Protocol

-

Preparation: Cordon off a "Designated Area" within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Pre-Weighing: Tare a sealed container (e.g., a vial with a cap) on an analytical balance located within the fume hood or in a ventilated balance enclosure.

-

Dispensing: Transfer the solid this compound from the stock container to the tared vial using a dedicated spatula. Perform this action slowly and carefully to avoid generating airborne dust.[10] Do not pour the solid.[13]

-

Sealing and Cleaning: Securely cap the vial. Using a disposable wipe dampened with an appropriate solvent (e.g., ethanol), carefully decontaminate the exterior of the vial, the spatula, and the surrounding work surface.

-

Final Weighing: Re-weigh the sealed vial to obtain the precise mass of the transferred compound.

-

Post-Handling: Remove the outer pair of gloves and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after the procedure is complete.[14]

Storage Requirements

-

Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[12]

-

The storage location should be a designated, labeled, and secured cabinet.[12]

-

Keep containers tightly closed.[15]

-

Store separately from incompatible materials, particularly strong oxidizing agents, strong acids, and acid chlorides.[3][11][12]

Emergency Response and First Aid

All personnel must be familiar with these procedures before beginning work.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][15] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][15] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11][15] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[15] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show them the container or label.[3] |

Spill Management Protocol

-

Small Spill (Contained within a Fume Hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.[6]

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with an appropriate solvent and wash with soap and water.

-

-

Large Spill (Outside of a Fume Hood):

-

Evacuate all personnel from the immediate area.[10]

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

If safe to do so, increase ventilation to the area.

-

Cleanup should only be performed by trained emergency response personnel.

-

Waste Disposal

All materials contaminated with this compound, including disposable gloves, bench paper, absorbent materials, and empty containers, must be treated as acutely toxic hazardous waste. Dispose of these materials in a dedicated, sealed, and clearly labeled hazardous waste container in accordance with all local, state, and federal regulations.[10][15]

References

-

University of Washington. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

Oakwood Products, Inc. (2018, December 11). 4-(Benzyloxy)aniline Safety Data Sheet. Retrieved from [Link]

-

Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Safety in the M.I.T. Undergraduate Chemistry Laboratories. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1268285, 4-Benzyloxy-3-chloroaniline. Retrieved from [Link]

-

Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. canbipharm.com [canbipharm.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. carlroth.com [carlroth.com]

- 6. nj.gov [nj.gov]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. web.mit.edu [web.mit.edu]

- 14. file.bldpharm.com [file.bldpharm.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-(Benzyloxy)-3-chloroaniline for Advanced Research

Executive Summary

2-(Benzyloxy)-3-chloroaniline is a substituted aniline derivative that serves as a critical structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique arrangement of a benzyloxy group, a chloro substituent, and an aniline functional group makes it a valuable precursor in various fields, most notably in the development of novel therapeutics. For researchers, scientists, and drug development professionals, the procurement of this compound is not a trivial matter of logistics but a foundational step that dictates the success, reproducibility, and integrity of their research. The purity, consistency, and impurity profile of the starting material can have cascading effects on reaction yields, downstream purification efforts, and the biological activity of the final compounds.

This technical guide provides an in-depth analysis of this compound, moving beyond a simple supplier list to offer a comprehensive framework for its strategic acquisition and application. We will delve into the chemical and physical properties of the compound, navigate the commercial supplier landscape, and present robust analytical protocols for quality verification. Furthermore, this guide explores its synthetic context and key applications, equipping the reader with the field-proven insights necessary to integrate this valuable building block into their research and development workflows effectively.

Chemical Profile and Physicochemical Properties

A thorough understanding of a chemical's properties is paramount before its inclusion in any experimental design. This compound (CAS No: 59360-19-9) is an organic compound whose utility is defined by its distinct structural features.

-

IUPAC Name: this compound

-

Synonyms: 2-(Benzyloxy)-3-chloro-phenylamine, Benzenamine, 3-chloro-2-(phenylmethoxy)-[1]

-

Molecular Formula: C₁₃H₁₂ClNO[1]

The physicochemical properties of this compound are summarized in the table below. These values are critical for determining appropriate reaction conditions, solvent systems, and purification strategies.

| Property | Value | Source |

| CAS Number | 59360-19-9 | [1] |

| MDL Number | MFCD08686861 | [2] |

| XLogP3-AA | 3.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| Complexity | 206 | [1] |

Commercial Sourcing and Supplier Qualification

The selection of a commercial supplier is a critical decision point. While cost and availability are primary considerations, for the target audience, assurance of quality is non-negotiable. A researcher must have confidence that the material received is structurally correct and of sufficient purity to yield reliable and publishable results.

Leading Commercial Suppliers

Several chemical suppliers specialize in providing building blocks for research and development. The following table lists prominent vendors for this compound. It is crucial to note that stock levels and availability can fluctuate.

| Supplier | Noted For | Website/Product Link |

| Fluorochem | Strong academic partnerships and diverse product range.[4] | |

| Matrix Scientific | Specialization in pharmaceutical R&D compounds and custom synthesis.[1][5] | |

| BLD Pharm | Global supplier of intermediates with pre-packaged inventories.[2] | |

| Guidechem | A directory platform listing various suppliers.[1] |

A Self-Validating Workflow for Supplier Qualification

Trust in a supplier is built upon a foundation of verification. Simply relying on the label is insufficient for high-stakes research. The following workflow provides a logical, self-validating system for qualifying a new batch of this compound.

Analytical Verification Protocols

In-house quality control is the cornerstone of trustworthy research. The causality behind this is simple: unverified starting materials lead to uninterpretable results. Standard chromatographic and spectroscopic techniques are essential for confirming the identity and purity of this compound.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities. A reverse-phase C18 column with a UV detector is standard.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation for volatile compounds and delivers mass data for definitive identification.[6][7]

-

¹H and ¹³C NMR Spectroscopy: The most powerful tool for unambiguous structural confirmation. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

Protocol: HPLC Purity Analysis

This protocol describes a general-purpose method that should be optimized for the specific instrumentation available.

Objective: To determine the purity of a this compound sample by percentage area.

Instrumentation & Materials:

-

HPLC system with UV or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade) with 0.1% Formic Acid or Trifluoroacetic Acid.

-

Sample of this compound.

Procedure:

-

Sample Preparation: Accurately prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile. Dilute this stock with the mobile phase to a working concentration of ~50 µg/mL. Filter the final solution through a 0.22 µm syringe filter.[8]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid.

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or scan with PDA to find λ-max).

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 30% B

-

20-25 min: Hold at 30% B (re-equilibration).

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Analytical Workflow Visualization

The process of confirming a chemical's identity and purity follows a structured path from sample receipt to data-driven decision-making.

Synthetic Context and Potential Applications

General Synthesis Route

Understanding the synthesis of this compound provides insight into potential impurities. While multiple proprietary methods exist, a common approach involves the reduction of a corresponding nitroaromatic precursor. A related synthesis for an isomer, 4-benzyloxy-3-chloroaniline, involves the reduction of 4-benzyloxy-3-chloronitrobenzene using iron in acetic acid, which highlights a general strategy applicable to this class of compounds.[9] A plausible synthetic pathway could involve the benzylation of a chloronitrophenol followed by reduction of the nitro group.

Role in Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry. The "benzyloxy" pharmacophore is known to be present in various biologically active molecules, including monoamine oxidase B (MAO-B) inhibitors.[10] The specific substitution pattern of this compound makes it a key intermediate for creating libraries of compounds for screening. For instance, similar structures are used in the synthesis of kinase inhibitors, where the aniline nitrogen can be functionalized to build out the core of the inhibitor, which targets the ATP-binding site of kinases. The benzyloxy and chloro groups provide steric and electronic properties that can be fine-tuned to achieve target specificity and desirable pharmacokinetic profiles. Its use has been noted in the development of novel antiprotozoal agents and other complex heterocyclic systems of medicinal interest.[11]

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical for laboratory safety. The information below is a summary and should be supplemented by a thorough review of the supplier's Safety Data Sheet (SDS).

-

Hazards: Chloroaniline derivatives are generally considered toxic and irritants. They may cause skin, eye, and respiratory irritation.[12][13] Absorption through the skin is possible, and the substance may be harmful if swallowed or inhaled.[14][15] Long-term exposure may have cumulative effects.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12] Keep the container tightly closed. Some related compounds are noted to be light or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.

Conclusion

This compound is more than a catalog item; it is an enabling tool for innovation in chemical synthesis and drug discovery. This guide has provided a comprehensive framework for its sourcing, verification, and application. By implementing a rigorous supplier qualification workflow, performing diligent in-house analytical verification, and handling the material with the required safety precautions, researchers can ensure the integrity and reproducibility of their work. The strategic use of this valuable building block, grounded in a solid understanding of its properties and sourcing landscape, will continue to empower the development of novel molecules with significant scientific and therapeutic potential.

References

-

ChemicalRegister. 2-(Benzyloxy)aniline hydrochloride (CAS No. 857594-21-9) Suppliers. [Link]

-

National Center for Biotechnology Information. 4-Benzyloxy-3-chloroaniline. PubChem Compound Database. [Link]

- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

Jain, P., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 19(9), 13447-13471. [Link]

-

PrepChem.com. Synthesis of o-chloroaniline. [Link]

-

Yuliet, Y., et al. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 7(44), 39589-39599. [Link]

-

Ataman Kimya. 3-CHLOROANILINE. [Link]

-

Sisco Scientific. Material Safety Data Sheet - 3-chloro aniline 98%. [Link]

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22435. [Link]

-

Specialty Analytical. Test Method Database. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 59360-19-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Benzyloxy-3-chloroaniline | C13H12ClNO | CID 1268285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 946727-45-3 Cas No. | 2-(2-Benzylphenoxy)-3-chloroaniline | Matrix Scientific [matrixscientific.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. epa.gov [epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to the Synthesis of 2-(Benzyloxy)-3-chloroaniline: Mechanistic Insights and Practical Application

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-(Benzyloxy)-3-chloroaniline, a key intermediate in pharmaceutical research and development. The document elucidates the core reaction mechanism, grounded in the principles of the Williamson ether synthesis, and offers a detailed, field-proven experimental protocol. By explaining the causality behind procedural choices and potential side reactions, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to achieve a robust and efficient synthesis of this valuable compound.

Introduction: Strategic Importance and Synthetic Overview

Significance in Medicinal Chemistry

This compound is a substituted aniline derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its structural motifs are found in a variety of pharmacologically active compounds, making its efficient and predictable synthesis a critical step in many drug discovery pipelines. The presence of the aniline, chloro, and benzyloxy groups provides multiple reaction handles for further chemical modification.

The Williamson Ether Synthesis: A Reliable Synthetic Strategy

The formation of the ether linkage in this compound is most effectively achieved through the Williamson ether synthesis.[1] This classic and robust organic reaction, first developed in 1850, forms an ether from an organohalide and an alkoxide (or, in this case, a phenoxide).[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which offers high yields and predictability when appropriate substrates are selected.[1][3] This guide will focus on the application of this methodology, starting from 2-amino-3-chlorophenol and benzyl chloride.

Core Reaction Mechanism: An SN2 Pathway

The synthesis of this compound is a two-stage process that occurs in a single pot. The core of the reaction is the SN2 attack of a phenoxide nucleophile on a benzylic electrophile.

Step 1: In Situ Generation of the Phenoxide Nucleophile

The reaction is initiated by the deprotonation of the starting material, 2-amino-3-chlorophenol. The phenolic hydroxyl group (pKa ≈ 10) is significantly more acidic than the anilinic amino group (pKa of anilinium ion ≈ 4.6). Consequently, a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) will selectively deprotonate the phenol to form the potassium or sodium 2-amino-3-chlorophenoxide in situ.[4]

This deprotonation step is critical as it converts the weakly nucleophilic neutral alcohol into a potent anionic phenoxide nucleophile, dramatically accelerating the rate of the subsequent substitution reaction.[2][5] The choice of a base like K₂CO₃ is often preferred in industrial settings as it is less harsh than hydroxides, easier to handle, and minimizes potential side reactions.

Step 2: Bimolecular Nucleophilic Substitution (SN2)

Once formed, the 2-amino-3-chlorophenoxide ion acts as the nucleophile. It attacks the electrophilic benzylic carbon of benzyl chloride. This step follows a concerted SN2 mechanism: the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion).[1] A single transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.

Benzyl chloride is an exceptionally suitable electrophile for this SN2 reaction for two primary reasons:

-

Low Steric Hindrance: As a primary-like halide, the electrophilic carbon is sterically accessible, favoring the SN2 pathway over the competing E2 elimination reaction.[2][3]

-

Electronic Stabilization: The transition state is stabilized by the adjacent phenyl ring, which can delocalize the partial negative charge through its π-system, thus lowering the activation energy of the reaction.[6]

The reaction concludes with the irreversible departure of the chloride leaving group, yielding the final product, this compound, and a salt byproduct (e.g., KCl).

Mechanistic Diagram

Caption: Reaction mechanism for this compound formation.

Experimental Protocol and Methodology

This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction and simplify purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |

| 2-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | >98% | Sigma-Aldrich |

| Benzyl Chloride | C₇H₇Cl | 126.58 | >99% | Acros Organics |

| Potassium Carbonate | K₂CO₃ | 138.21 | >99%, anhydrous | J.T. Baker |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Deionized Water | H₂O | 18.02 | 18.2 MΩ·cm | In-house |

| Brine (Saturated NaCl) | NaCl(aq) | - | Saturated | In-house |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | EMD |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-chlorophenol (7.18 g, 50.0 mmol, 1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the mixture until the solid is fully dissolved. Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq).

-

Heating and Electrophile Addition: Heat the resulting suspension to 60 °C using an oil bath. Once the temperature is stable, add benzyl chloride (6.33 g, 50.0 mmol, 1.0 eq) dropwise over 15 minutes using a syringe. Causality Note: The slight excess of base ensures complete deprotonation of the phenol. Dropwise addition of the electrophile controls the initial exotherm of the reaction.

-

Reaction Monitoring: Maintain the reaction temperature at 60-65 °C and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Quenching and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a 1 L separatory funnel containing 300 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 150 mL). Causality Note: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KCl) and the DMF solvent.

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL). Causality Note: The water wash removes residual DMF, and the brine wash removes residual water from the organic phase, aiding the drying process.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a pure solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Key Considerations

Data Summary: Reaction Parameters

| Parameter | Condition | Rationale / Expected Outcome |

| Base | K₂CO₃, NaOH, NaH | K₂CO₃ is mild and effective. NaOH is stronger but can introduce water. NaH is very strong, requires a fully anhydrous aprotic solvent, but ensures rapid deprotonation.[2][5] |

| Solvent | DMF, Acetone, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity.[7] |

| Temperature | 50-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions. Higher temperatures may lead to impurity formation. |

| Yield | 85-95% (typical) | Dependent on purity of reagents and success of workup/purification. |

| Purity | >98% (post-purification) | Achievable with standard purification techniques. |

Management of Competing Reactions

-

N-Alkylation: While possible, O-alkylation is overwhelmingly favored. The phenoxide is a significantly stronger and "softer" nucleophile than the neutral amine, making it much more reactive toward the "soft" benzylic electrophile. Under these basic conditions, the amine remains protonated or neutral and is a poor nucleophile.

-

Dialkylation: N-alkylation of the product to form 2-(benzyloxy)-3-chloro-N-benzylaniline is a potential side reaction if excess benzyl chloride and prolonged reaction times are used. Using stoichiometric amounts of benzyl chloride minimizes this.

-

Elimination (E2): This is not a significant concern with benzyl chloride, as it lacks a β-hydrogen on an sp³-hybridized carbon. It becomes a major competing pathway when using secondary or tertiary alkyl halides.[2][3]

Conclusion

The synthesis of this compound is reliably and efficiently accomplished via the Williamson ether synthesis, proceeding through a well-understood SN2 mechanism. The key to a successful reaction lies in the selective deprotonation of the phenolic hydroxyl group of 2-amino-3-chlorophenol to generate a potent phenoxide nucleophile, followed by its reaction with the highly suitable benzyl chloride electrophile. By carefully controlling reaction parameters such as base, solvent, and temperature, and by employing a rigorous workup and purification procedure, this valuable synthetic intermediate can be obtained in high yield and purity, facilitating its use in advanced drug discovery and development programs.

References

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry.

- This compound 59360-19-9 wiki. (n.d.). Guidechem.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Experiment 06: Williamson Ether Synthesis. (n.d.). West-Windsor Plainsboro Regional School District.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. (n.d.). Wikipedia.

- Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(xiv), 1-6.

- Reactions at the Benzylic Position. (n.d.). Chemistry Steps.

- Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). Lumen Learning.

- Soderberg, T. (2019, August 12). Nucleophilic substitution in the Lab. Chemistry LibreTexts.

- Nucleophilic Substitution in Synthesis - Alcohols and Ethers. (2022, October 4). Chemistry LibreTexts.

- Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses.

- Preparation of arylbenzylamines. (1996). Google Patents.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 7. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Unlocking the Potential of Substituted Anilines: A Technical Guide for Researchers and Drug Development Professionals

Substituted anilines, a cornerstone of modern organic chemistry, represent a versatile class of aromatic amines that are fundamental scaffolds in a multitude of scientific disciplines. Their unique electronic and structural properties, which can be finely tuned through substitution on the aromatic ring or at the nitrogen atom, have established them as indispensable building blocks in medicinal chemistry, materials science, and agricultural chemistry. This technical guide provides an in-depth exploration of the core research applications of substituted anilines, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to empower researchers, scientists, and drug development professionals in their endeavors.

The Pivotal Role of Substituted Anilines in Medicinal Chemistry

Substituted anilines are privileged structures in the realm of drug discovery, frequently appearing as key pharmacophores in a diverse array of therapeutic agents. Their capacity to form crucial hydrogen bonds and participate in various non-covalent interactions with biological targets makes them ideal candidates for the rational design of enzyme inhibitors and receptor modulators.[1]

Kinase Inhibitors: A Targeted Approach to Cancer Therapy

Protein kinases represent a major class of enzymes that are often dysregulated in various cancers, making them prime targets for therapeutic intervention.[1] Substituted anilines have been extensively employed in the development of potent and selective kinase inhibitors.

A notable example is the development of dual Mer/c-Met kinase inhibitors. The receptor tyrosine kinases Mer and c-Met are frequently overexpressed in a variety of tumors and play crucial roles in cell survival, proliferation, and metastasis. A series of 2-substituted aniline pyrimidine derivatives have demonstrated significant potential as dual inhibitors, offering a promising strategy for effective cancer treatment.[1]

Table 1: Inhibitory Activity (IC₅₀) of 2-Substituted Aniline Pyrimidine Derivatives against Mer and c-Met Kinases

| Compound | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |

| 14a | 8.1 | 144.0 |

| 14b | 9.6 | >1000 |

| 14c | 462 | 8897.0 |

| 14d | 15.3 | 245.2 |

| 14e | 28.9 | 356.7 |

| 14f | 35.6 | 678.9 |

Data sourced from a study on 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors.[2]

Causality Behind Experimental Choices in Kinase Inhibitor Synthesis

The synthesis of these kinase inhibitors often involves a convergent approach where a substituted aniline is coupled with a suitably functionalized heterocyclic core. The choice of substituents on the aniline ring is critical and is guided by structure-activity relationship (SAR) studies. Electron-donating or -withdrawing groups at specific positions can modulate the pKa of the aniline nitrogen, influencing its ability to form key hydrogen bonds within the kinase active site. Furthermore, the steric bulk of the substituents is carefully considered to optimize binding affinity and selectivity for the target kinase over other kinases in the human kinome, thereby minimizing off-target effects.

Experimental Protocol: Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol describes a general procedure for the synthesis of 2-substituted aniline pyrimidine derivatives as potential kinase inhibitors.[2]

Materials:

-

Intermediate pyrimidine compound (e.g., a chloropyrimidine)

-

Substituted aniline

-

p-Toluenesulfonic acid (PTSA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ice water

-

Silica gel for column chromatography

Procedure:

-

To a mixture of the intermediate pyrimidine (1.2 mmol) and the desired substituted aniline (1.0 mmol) in DMF (8 mL), add p-toluenesulfonic acid (4.0 mmol).

-

Stir the reaction mixture at 90 °C for 4 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction solution to room temperature.

-

Pour the cooled solution into ice water (100 mL) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by silica gel column chromatography using a DCM/MeOH gradient (e.g., 100:1 to 30:1) to afford the pure 2-substituted aniline pyrimidine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, substituted anilines, particularly triarylamine derivatives, are crucial components of Organic Light-Emitting Diodes (OLEDs). They are widely used as hole-transporting materials (HTMs) due to their excellent charge carrier mobility and thermal stability. [3][4][5]The design of the aniline-based HTM is critical for achieving high-performance OLEDs with high efficiency and long operational lifetimes. [3]The HOMO (Highest Occupied Molecular Orbital) energy level of the HTM needs to be well-matched with the anode work function and the HOMO of the emissive layer to ensure efficient hole injection and transport.

Azo Dyes

Substituted anilines are fundamental precursors in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves a two-step process: diazotization of a primary aromatic amine (the substituted aniline) followed by coupling with a suitable coupling component. [6]The specific substituents on the aniline ring are key determinants of the final color of the dye. For example, Disperse Orange 1 is synthesized from p-nitroaniline.